molecular formula C10H12N4O4S B016157 Thioinosine CAS No. 574-25-4

Thioinosine

Cat. No. B016157
CAS RN: 574-25-4
M. Wt: 284.29 g/mol
InChI Key: NKGPJODWTZCHGF-KQYNXXCUSA-N
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Description

Thioinosine is a sulfhydryl analog of inosine, notable for its potential antineoplastic and immunosuppressive properties. It plays a role in disrupting de novo purine synthesis, which is crucial for DNA replication, thereby inhibiting DNA synthesis, blocking cellular proliferation, and inducing apoptosis (Definitions, 2020).

Synthesis Analysis

The synthesis of Thioinosine has been approached through various methods. A notable synthesis method for 2′-Deoxy-3′-Thioinosine and its S-phosphorothioamidite involves several steps starting from commercially available 2′-deoxyinosine. Key steps include sequential configuration inversions through oxidation/reduction and SN2 reactions, leading to high yields of the target compound. This method highlights the efficiency of synthesis with brief reaction steps, high overall yield, and regioselectivity (Luo, Cheng, Wang, & Bao, 2012).

Molecular Structure Analysis

Thioinosine's molecular structure is characterized by the presence of a sulfur atom, replacing the oxygen in the inosine molecule. This substitution significantly alters its biological activity, making it an interesting compound for scientific research. However, specific details on the molecular structure analysis of Thioinosine in the provided papers are limited, focusing more on synthesis and applications.

Chemical Reactions and Properties

The chemical properties of Thioinosine allow it to interfere with purine synthesis, affecting nucleotide pools necessary for DNA replication. Studies on the synthesis and properties of chemically coupled poly(thiophene) and thiopurine nucleosides from adenosine and guanosine derivatives highlight the versatility of sulfur-containing compounds in modifying chemical reactions and properties, although these studies are not directly on Thioinosine but on related sulfur-containing compounds (Kobayashi et al., 1984); (Miura & Ueda, 1975).

Physical Properties Analysis

The physical properties of Thioinosine, such as solubility, melting point, and stability, are critical for its handling and application in research. While specific data on these properties were not detailed in the searched papers, such properties are typically determined through empirical studies and are crucial for the practical use of Thioinosine in scientific experiments.

Chemical Properties Analysis

The chemical properties of Thioinosine, including its reactivity with other compounds and stability under various conditions, are fundamental to its biological effects. The ability of Thioinosine to inhibit DNA synthesis and induce apoptosis is a direct consequence of its chemical properties, particularly its interaction with the purine synthesis pathway (Definitions, 2020).

Scientific Research Applications

Application in Inflammatory Bowel Disease (IBD)

  • Summary of Application: Thiopurines, which include Thioinosine, are well-established maintenance treatments for a wide range of diseases such as IBD . They have been used to control inflammation in the gut and maintain remission.
  • Methods of Application: The use of controlled-release formulations for thiopurines has been clinically tested and shown promising outcomes in IBD . These formulations are designed to deliver the drug over an extended period, reducing the frequency of administration and potentially improving patient compliance.
  • Results or Outcomes: The latest developments in nano-formulations for thiopurines have shown encouraging pre-clinical results, but further research and development are needed .

Application in Transplantation

  • Summary of Application: Thiopurines have been used as anti-rejection drugs in transplant patients . They suppress the immune response, preventing the body from rejecting the transplanted organ.
  • Results or Outcomes: Long-term use of thiopurines in transplant patients has been associated with a significantly increased risk of various types of cancer . Therefore, the benefits of preventing organ rejection need to be weighed against these potential risks.

Application in Systemic Lupus Erythematosus (SLE)

  • Summary of Application: Thiopurines are used in the treatment of SLE, a chronic autoimmune disease that can affect various parts of the body .
  • Results or Outcomes: Thiopurines have been shown to be effective in controlling the symptoms of SLE, but their use can be limited due to potential side effects such as myelotoxicity and hepatotoxicity .

Application as Tyrosinase Inhibitors

  • Summary of Application: Thiopurine drugs have been repositioned as new tyrosinase inhibitors . Tyrosinase is an enzyme that plays a key role in the production of melanin, the pigment that gives color to our skin, hair, and eyes.
  • Results or Outcomes: The study found that thioguanine, a thiopurine drug, reduced the melanin content by 57% without apparent cytotoxicity .

Application in Acute Lymphoblastic Leukemia (ALL)

  • Summary of Application: Thiopurines, including Thioinosine, are extensively used in clinical practice in children with acute lymphoblastic leukemia (ALL) .
  • Results or Outcomes: While these drugs have been effective in treating ALL, their use can be limited due to common adverse effects caused by myelosuppression and hepatotoxicity .

Application in Drug Delivery Systems

  • Summary of Application: Thiopurines have been used in the development of novel drug delivery strategies . These strategies aim to enhance the target-based treatment of thiopurines, combined with pharmacogenetic testing .
  • Methods of Application: Controlled-release formulations for thiopurines have been clinically tested and have shown promising outcomes . Latest developments in nano-formulations for thiopurines have shown encouraging pre-clinical results .
  • Results or Outcomes: These novel drug delivery strategies have the potential to reduce off-target effects such as myelotoxicity and hepatotoxicity, thus enhancing the effectiveness of thiopurines .

Safety And Hazards

Thioinosine is known to interfere with de novo purine synthesis and perturb the pool of nucleotides necessary for DNA replication . This can inhibit DNA synthesis, block cellular proliferation, and induce apoptosis . Therefore, handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGPJODWTZCHGF-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioinosine

CAS RN

574-25-4, 4988-64-1
Record name 6-Thioinosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioinosine [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-6-thiol, 9-ribofuranosyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004988641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-thioinosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOINOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46S541971T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,470
Citations
G Wenska, J Koput, G Burdziński… - … of Photochemistry and …, 2009 - Elsevier
UV–VIS absorption, circular dichroism, room-temperature emission and nanosecond transient absorption measurements as well as steady-state photochemical methods were used to …
RB Meyer Jr, TE Stone, B Ullman - Journal of Medicinal Chemistry, 1979 - ACS Publications
… The nucleotide selected for modifications in this study was 6-thioinosine cyclic 3', '-phosphate (6-HS-cRMP) because it is known to be a phosphodiesterase substrate9 and because 6-…
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
K Lee, C Cass, KA Jacobson - Organic Letters, 2001 - ACS Publications
A new synthetic route to ring-constrained (N)-methanocarba nucleosides and nucleotides is presented. Ring closure of a diene intermediate using Grubbs catalyst provides a new …
Number of citations: 69 0-pubs-acs-org.brum.beds.ac.uk
MR Atkinson, RK Morton, AW Murray - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
6-Mercaptopurine inhibits the conversion of hypoxanthine and of non-cyclic precursors into the guanine and adenine of nucleic acids in a number of micro-organisms and animal …
G Wenska, P Filipiak, G Burdziński, T Pedzinski… - Photochemical & …, 2009 - Springer
Novel photoadducts were obtained by irradiation of thioinosine (6-thiopurine riboside, TI) in deaerated aqueous solution without and in the presence of uridine and adenosine. …
J Lee, E Jung, J Lee, S Huh, YS Kim, YW Kim… - Cellular and Molecular …, 2010 - Springer
… -thioinosine-induced inhibition of adipogenesis had been identified; however, the results of this study demonstrated that 6-thioinosine-… suggest that 6-thioinosine has the potential for use …
J Uematsu, K Sakai-Sugino… - Drug Discoveries & …, 2019 - jstage.jst.go.jp
The antiviral activities of a nucleoside analog antiviral drug (ribavirin) and a non-nucleoside drug (mycophenolate mofetil) against human parainfluenza virus type 2 (hPIV-2) were …
Number of citations: 16 www.jstage.jst.go.jp
M Kadokura, T Wada, K Seio… - The Journal of Organic …, 2000 - ACS Publications
4-Thiouridine, 6-thioguanosine, and 6-thioinosine 3‘,5‘-bisphosphates (9, 20, and 28) were synthesized in good yields by considerably improved methods. In the former two compounds, …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
MR Atkinson, RK Morton, AW Murray - Biochemical Journal, 1963 - ncbi.nlm.nih.gov
… toxicity of 6-thioinosine 5'-… thioinosine 5'phosphate as an inhibitor of the oxidation of inosine 5'-phosphate to xanthosine 5'-phosphate. The purpose of this work wasto find if 6-thioinosine …
Y ARAKAWA, M NAKANO, K JUNI… - Chemical and …, 1976 - jstage.jst.go.jp
The effects of sodium chloride, sodium sulfate, and sodium iodide on the solubility of 5-fluorouracil, 1-(2-tetrahydrofuryl)-5-fluorouracil, 6-mercaptopurine, and thioinosine were studied. …
Number of citations: 12 www.jstage.jst.go.jp

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